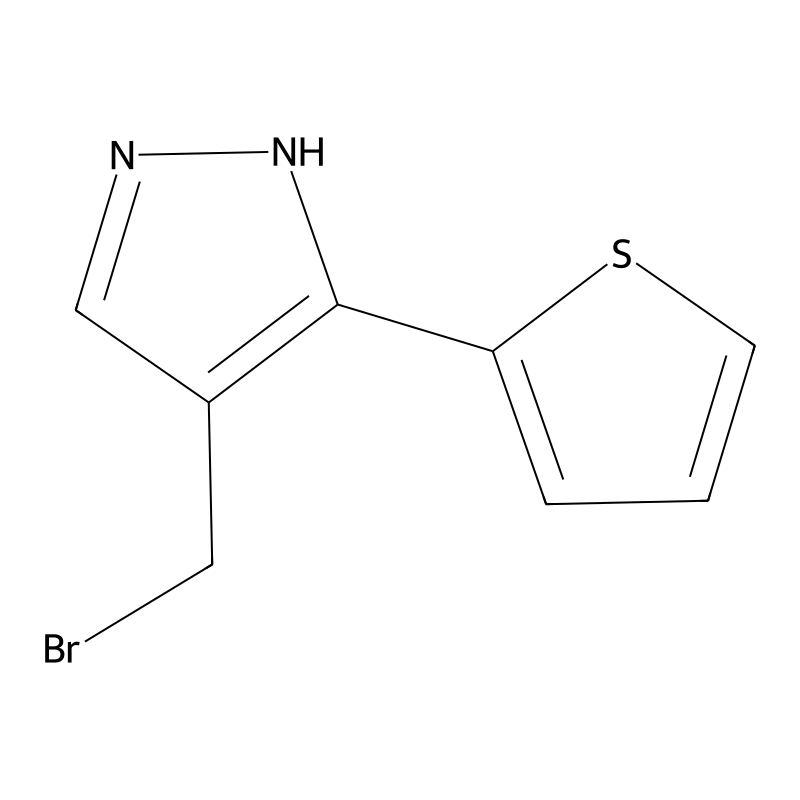

4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

- The molecule possesses a heterocyclic ring structure (pyrazole and thiophene), a common feature in many bioactive molecules. Research has shown that pyrazole derivatives exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties []. The presence of the bromomethyl group can further serve as a reactive handle for attaching other functional groups, potentially leading to novel drug candidates.

Materials Science:

- The combined functionalities in 4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole could be interesting for researchers in material science. The thiophene ring is known for its aromatic character and electron-rich nature, which can be beneficial for applications in organic electronics or conductive polymers []. The bromomethyl group, on the other hand, can be used as a cross-linking agent or a precursor for further functionalization during material synthesis.

4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole is an organic compound characterized by a pyrazole ring that is substituted with a bromomethyl group and a thiophen-2-yl group. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of both the bromomethyl and thiophen-2-yl groups imparts unique electronic and steric properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.

- Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives.

- Oxidation and Reduction: The thiophen-2-yl group can undergo oxidation and reduction, altering the compound's electronic properties.

- Coupling Reactions: The compound can engage in coupling reactions to form more complex structures.

The mechanism of action for these reactions often involves the electrophilic nature of the bromomethyl group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

The biological activity of 4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole has been explored in various studies. It has potential applications in medicinal chemistry as a building block for synthesizing pharmaceutical agents. The compound may interact with biological targets such as enzymes or receptors, modulating their activity. Its unique structure allows it to serve as a probe or ligand in biochemical assays, facilitating studies on enzyme interactions and receptor binding .

The synthesis of 4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole typically involves several key steps:

- Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

- Introduction of the Thiophen-2-yl Group: This step involves coupling the pyrazole ring with a thiophene derivative.

- Bromomethylation: The final step is bromomethylation of the pyrazole ring, usually performed using bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator .

While specific industrial production methods are not well-documented, general approaches would include optimizing laboratory synthesis procedures and scaling up for continuous production.

4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole has several applications:

- Medicinal Chemistry: It serves as a precursor for synthesizing new pharmaceutical compounds.

- Materials Science: Its electronic properties make it suitable for applications in organic electronics and photovoltaic devices.

- Biological Studies: The compound can be utilized in biochemical assays to investigate enzyme interactions and receptor binding .

The interaction studies involving 4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole focus on its ability to bind with various biological targets. The bromomethyl group enhances its electrophilicity, allowing it to form covalent bonds with nucleophiles within proteins or other biomolecules. The thiophen-2-yl group contributes to its binding affinity through π-π interactions and hydrogen bonding, making it an interesting candidate for further pharmacological investigations .

Several compounds share structural similarities with 4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole:

| Compound Name | Structural Differences |

|---|---|

| 4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole | Chloromethyl group instead of bromomethyl |

| 4-(bromomethyl)-3-(phenyl)-1H-pyrazole | Phenyl group instead of thiophen-2-yl |

| 4-(bromomethyl)-3-(furan-2-yl)-1H-pyrazole | Furan-2-yl group instead of thiophen-2-yl |

Uniqueness

The uniqueness of 4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole lies in its combination of both bromomethyl and thiophen-2-yl groups. This combination confers distinct electronic properties and reactivity patterns that are not found in similar compounds, making it particularly valuable in synthetic chemistry and biological applications .